molecular formula C25H17BrClN3O3 B10902381 N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide

N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide

Cat. No.: B10902381
M. Wt: 522.8 g/mol
InChI Key: CJXQSSHBHKGZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including bromine, hydroxyl, oxo, and chlorobenzamide, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the bromine and hydroxyl groups on the naphthalene ring. The final step involves the coupling of the quinazolinone derivative with 4-chlorobenzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a naphthoquinone derivative, while reduction of the oxo group can produce a dihydroquinazolinone derivative.

Scientific Research Applications

N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a kinase enzyme, leading to reduced cell proliferation and potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide
  • N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-fluorobenzamide

Uniqueness

Compared to similar compounds, N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which may confer distinct chemical reactivity and biological activity. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C25H17BrClN3O3

Molecular Weight

522.8 g/mol

IUPAC Name

N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-chlorobenzamide

InChI

InChI=1S/C25H17BrClN3O3/c26-16-8-11-20-19(13-16)25(33)30(29-24(32)15-5-9-17(27)10-6-15)23(28-20)22-18-4-2-1-3-14(18)7-12-21(22)31/h1-13,23,28,31H,(H,29,32)

InChI Key

CJXQSSHBHKGZRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.